10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Description
10-(4-Isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a polycyclic heterocyclic compound featuring a fused indeno-triazolo-pyrimidine core substituted with a 4-isopropylphenyl group at the 10-position.
Properties
IUPAC Name |
10-(4-propan-2-ylphenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-12(2)13-7-9-14(10-8-13)19-17-18(24-21-22-11-23-25(19)21)15-5-3-4-6-16(15)20(17)26/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZLSGLMGQSDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones in the presence of triethylamine . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural homology with the target molecule, differing primarily in substituents and fused ring systems:
2-(4-Nitrophenyl)-3,6,7,8-tetrahydro-9H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one (10c)
- Substituents: 4-Nitrophenyl, cyclopenta-thieno ring.
- Properties : Melting point 220°C, 70% yield.
- Significance : The electron-withdrawing nitro group enhances stability and may modulate binding interactions in biological targets, as seen in anti-cancer studies .
2-(Anthracen-9-yl)-3,6,7,8-tetrahydro-9H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one (10e)
- Substituents: Anthracenyl, cyclopenta-thieno ring.
- Properties : Melting point 101–103°C, 85% yield.
2-(2-Thienyl)-10-(trifluoromethyl)-9H-indeno[1,2-d]pyrazolo[1,5-a]pyrimidine
- Substituents : Thienyl, trifluoromethyl.
- Significance : The trifluoromethyl group improves metabolic stability and membrane permeability, common in agrochemicals .
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides
- Substituents : Sulfonamide, substituted phenyl.
- Significance : Demonstrated herbicidal activity via acetolactate synthase (ALS) inhibition, highlighting the role of sulfonamide groups in agrochemical efficacy .
Physicochemical Properties
Biological Activity
The compound 10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is part of a class of triazolopyrimidine derivatives that have garnered interest due to their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and pharmacokinetic profiles based on recent studies.
Chemical Structure
The compound features a complex structure characterized by the indeno and triazolo-pyrimidine rings. The presence of the isopropylphenyl substituent is hypothesized to enhance lipophilicity and potentially influence biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. The biological activity of This compound was evaluated against several cancer cell lines using MTT assays.
Cytotoxicity Studies
Table 1 summarizes the IC50 values for the compound against different cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 14.5 ± 0.30 | |
| HCT-116 | 57.01 ± 3.50 | |
| PC-3 | 25.23 ± 1.08 | |
| BJ-1 (Normal) | 221.7 ± 30 |
The results indicate that This compound exhibits selective cytotoxicity towards cancer cells with an IC50 value significantly lower than that of doxorubicin in MCF-7 cells.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the triazolo-pyrimidine core influence the compound's potency and selectivity:
- Substituents : The presence of larger lipophilic groups at the 4-position of the phenyl ring enhances activity against MCF-7 cells.
- Functional Groups : Electron-donating groups were found to improve solubility and bioavailability.
Pharmacokinetics
Pharmacokinetic studies suggest that This compound possesses favorable absorption characteristics with limited brain penetration. The bioavailability radar indicates good gastrointestinal absorption with a low potential for efflux via P-glycoprotein transporters.
Table 2 presents pharmacokinetic parameters derived from simulations:
| Parameter | Value |
|---|---|
| Bioavailability | 0.55 |
| Gastrointestinal Absorption | High |
| Brain Penetration | Low |
Case Studies
In a comparative study involving various triazolopyrimidines, derivatives similar to This compound were shown to outperform traditional chemotherapeutics in terms of selectivity and reduced toxicity towards normal cells while maintaining efficacy against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
